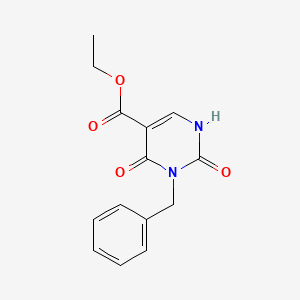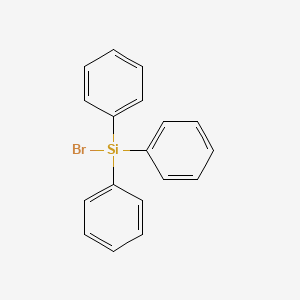
1-Bromo-1-(3,5-diaminophenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-1-(3,5-diaminophenyl)propan-2-one is an organic compound with the molecular formula C9H11BrN2O and a molecular weight of 243.10 g/mol This compound is characterized by the presence of a bromine atom, two amino groups, and a ketone functional group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-1-(3,5-diaminophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(3,5-diaminophenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality compound suitable for various applications .
化学反応の分析
Types of Reactions
1-Bromo-1-(3,5-diaminophenyl)propan-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The amino groups can undergo oxidation to form nitro groups or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 1-(3,5-diaminophenyl)propan-2-one derivatives.
Reduction: Formation of 1-(3,5-diaminophenyl)propan-2-ol.
Oxidation: Formation of 1-Bromo-1-(3,5-dinitrophenyl)propan-2-one.
科学的研究の応用
1-Bromo-1-(3,5-diaminophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromo-1-(3,5-diaminophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amino groups play a crucial role in binding to active sites, while the ketone group may participate in redox reactions. These interactions can modulate biological pathways and lead to various physiological effects .
類似化合物との比較
Similar Compounds
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Similar structure but with methyl groups instead of amino groups.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains trifluoromethyl and hydroxyl groups instead of amino and ketone groups.
Uniqueness
1-Bromo-1-(3,5-diaminophenyl)propan-2-one is unique due to the presence of both amino groups and a bromine atom on the phenyl ring, which imparts distinct reactivity and potential biological activity compared to other similar compounds .
特性
分子式 |
C9H11BrN2O |
|---|---|
分子量 |
243.10 g/mol |
IUPAC名 |
1-bromo-1-(3,5-diaminophenyl)propan-2-one |
InChI |
InChI=1S/C9H11BrN2O/c1-5(13)9(10)6-2-7(11)4-8(12)3-6/h2-4,9H,11-12H2,1H3 |
InChIキー |
GRMDUNUJZVLFPA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC(=CC(=C1)N)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid](/img/structure/B14065988.png)
![(S)-2-((3-(benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl)oxy)propan-1-amine](/img/structure/B14065991.png)



![tert-Butyl (3R)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14066005.png)

![(E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene](/img/structure/B14066010.png)



![2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B14066024.png)
